molecular formula C20H15ClN2O4 B11567243 N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B11567243
M. Wt: 382.8 g/mol
InChI Key: JRYHATSYDFYMNU-WSDLNYQXSA-N
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Description

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a compound that belongs to the class of hydrazide-Schiff bases. These compounds are known for their diverse biological activities, including antibacterial and anthelmintic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the reaction of substituted phenyl-1-ketohydrazide or 2-(4-chloro-3-methylaryloxy) aceto-hydrazide with 5-(substituted aryl)-2-furfuraldehyde . The reaction is carried out under reflux conditions in absolute isopropyl alcohol, which facilitates the formation of the desired Schiff base . The reaction time is relatively short, and the product yield is high, making this method efficient for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent product quality and yield. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to its specific structural features, such as the combination of a furan ring with a chlorophenyl group and a benzodioxine moiety

Properties

Molecular Formula

C20H15ClN2O4

Molecular Weight

382.8 g/mol

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H15ClN2O4/c21-15-4-1-13(2-5-15)17-8-6-16(27-17)12-22-23-20(24)14-3-7-18-19(11-14)26-10-9-25-18/h1-8,11-12H,9-10H2,(H,23,24)/b22-12+

InChI Key

JRYHATSYDFYMNU-WSDLNYQXSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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